(3S,4R)-tert-Butyl 3-amino-4-methoxypiperidine-1-carboxylate
Overview
Description
(3S,4R)-tert-Butyl 3-amino-4-methoxypiperidine-1-carboxylate: is a chemical compound with the molecular formula C11H22N2O3. It is a piperidine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-tert-Butyl 3-amino-4-methoxypiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.
Reaction Steps: The key steps include the introduction of the tert-butyl group, amino group, and methoxy group to the piperidine ring. This is achieved through a series of reactions including alkylation, amination, and methylation.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and maintaining stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where the tert-butyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted piperidine compounds .
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: It is used in biological studies to understand the structure-activity relationship of piperidine derivatives.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including its use as a building block for drug candidates targeting various diseases.
Industry:
Chemical Manufacturing: It is used in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4R)-tert-Butyl 3-amino-4-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- (3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate
- 3-Aminobenzamide
- 3-Amino-1,2,4-triazole
Comparison:
- (3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate: Similar in structure but with different positioning of the amino and methoxy groups, leading to different reactivity and applications .
- 3-Aminobenzamide: A benzamide derivative with different chemical properties and applications, particularly in DNA repair studies .
- 3-Amino-1,2,4-triazole: A triazole derivative with unique pharmacological properties, used in drug discovery and development .
Uniqueness: (3S,4R)-tert-Butyl 3-amino-4-methoxypiperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
tert-butyl (3S,4R)-3-amino-4-methoxypiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-9(15-4)8(12)7-13/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHQBZOMYULIOZ-DTWKUNHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901126060 | |
Record name | 1-Piperidinecarboxylic acid, 3-amino-4-methoxy-, 1,1-dimethylethyl ester, (3R,4S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901126060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1778734-67-0 | |
Record name | 1-Piperidinecarboxylic acid, 3-amino-4-methoxy-, 1,1-dimethylethyl ester, (3R,4S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1778734-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 3-amino-4-methoxy-, 1,1-dimethylethyl ester, (3R,4S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901126060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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